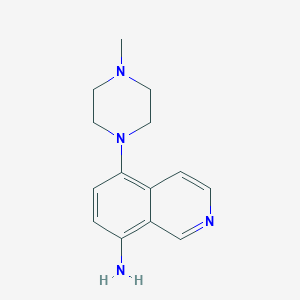

5-(4-Methylpiperazin-1-yl)isoquinolin-8-amine

Description

Properties

IUPAC Name |

5-(4-methylpiperazin-1-yl)isoquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4/c1-17-6-8-18(9-7-17)14-3-2-13(15)12-10-16-5-4-11(12)14/h2-5,10H,6-9,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBMCQFQUJNWLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C3C=CN=CC3=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155134-93-2 | |

| Record name | 5-(4-methylpiperazin-1-yl)isoquinolin-8-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Quinazoline Intermediates

Step 1: Synthesis of quinazoline derivatives

- React 2,4,6-trichloroquinazoline with tributyltin hydride under palladium catalysis to yield 2,6-dichloroquinazoline.

- This intermediate undergoes nucleophilic substitution with N-methylpiperazine under microwave irradiation to produce substituted quinazoline compounds.

Step 2: Conversion to isoquinoline derivatives

- Use of regioselective halogenation and subsequent nucleophilic substitution to obtain regioisomeric isoquinoline precursors.

- These intermediates are then reacted with methylamine or ammonium hydroxide to introduce amino groups at desired positions.

Step 3: Final functionalization

- The amino group at position 8 is then coupled with 4-methylpiperazine via nucleophilic substitution, often facilitated by activating agents or microwave-assisted conditions to improve yield.

Synthesis via Direct Cyclization

Step 1: Construction of the isoquinoline core

- Condensation of suitable ortho-aminobenzyl derivatives with aldehydes or ketones under acidic or basic conditions to form the isoquinoline ring system.

Step 2: Functionalization at position 8

- Electrophilic substitution or nucleophilic aromatic substitution introduces amino groups or halogens at the 8-position.

Step 3: Attachment of 4-methylpiperazine

- The amino group at position 8 is reacted with 4-methylpiperazine, possibly using activating agents like carbodiimides or via nucleophilic substitution, to afford the target compound.

Reaction Conditions and Optimization

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Quinazoline halogenation | N/A | DMF or DMSO | Reflux | Controlled halogenation to avoid overreaction |

| Nucleophilic substitution | N-methylpiperazine | Acetonitrile or ethanol | Microwave or reflux | Accelerates reaction and improves yield |

| Cyclization | Ortho-aminobenzyl derivatives | Acidic or basic | 100-150°C | Promotes ring closure to isoquinoline |

Notes on Purification and Characterization

- Purification: Column chromatography, recrystallization, or preparative HPLC are employed to isolate pure compounds.

- Characterization: Confirmed via NMR (1H, 13C), mass spectrometry, and IR spectroscopy to verify structure and purity.

Research Findings and Data Tables

| Method | Key Reagents | Yield (%) | Remarks |

|---|---|---|---|

| Microwave-assisted substitution | N-methylpiperazine, quinazoline intermediates | 65-85 | Rapid reaction, high purity |

| Cyclization approach | Ortho-aminobenzyl derivatives | 50-70 | Suitable for scale-up, regioselectivity control |

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylpiperazin-1-yl)isoquinolin-8-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of substituted isoquinoline derivatives .

Scientific Research Applications

5-(4-Methylpiperazin-1-yl)isoquinolin-8-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-(4-Methylpiperazin-1-yl)isoquinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s isoquinoline core distinguishes it from analogs with alternative aromatic systems. Key comparisons include:

Imidazo[1,2-b]pyridazine Derivatives (YPC Series)

Compounds such as YPC-21440, YPC-21813, and YPC-21814 (Yakult Honsha) replace the isoquinoline core with an imidazo[1,2-b]pyridazine scaffold. These derivatives retain the 4-methylpiperazine group but incorporate fluorophenyl or alkyl-substituted piperazine moieties. For example:

- YPC-21813 : Features a 4-pentylpiperazine and 3-fluorophenyl group.

- YPC-21814 : Substitutes a 4-decylpiperazine, increasing hydrophobicity.

These modifications enhance kinase inhibition (e.g., Pan-Pim kinases) by optimizing steric and electronic interactions with ATP-binding pockets .

Pyridine and Pyrimidine Derivatives

- 5-(4-Methylpiperazin-1-yl)pyridin-2-amine: Replaces isoquinoline with pyridine, simplifying the aromatic system. This derivative serves as an intermediate in synthesizing spirocyclic compounds (e.g., COMPOUND 27 in ), which exhibit potent activity in kinase inhibition assays .

Nitro-Substituted Analogs

A structurally distinct analog, N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]isoquinolin-1-amine (), introduces a nitro group on the phenyl ring. This substitution may alter redox properties or serve as a prodrug precursor .

Substituent Effects on Activity

Piperazine substituents critically influence pharmacological profiles:

Physicochemical and Conformational Properties

- Ring Puckering : The piperazine ring’s puckering (defined by Cremer-Pople coordinates) influences binding conformations. Methyl substitution may restrict pseudorotation, stabilizing bioactive conformers .

- Solubility: Pyridine/pyrimidine analogs exhibit higher aqueous solubility than isoquinoline derivatives due to reduced aromatic surface area .

Biological Activity

5-(4-Methylpiperazin-1-yl)isoquinolin-8-amine, also known as B1418454, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an isoquinoline core substituted with a 4-methylpiperazine moiety. Its chemical structure can be represented as follows:

This structure is significant as it influences the compound's interactions with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Receptor Modulation : The compound may interact with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS).

- Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes that play a role in cancer cell proliferation.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. For instance, in vitro assays have reported IC50 values indicating potent cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| BxPC-3 (Pancreatic) | 0.051 |

| Panc-1 (Pancreatic) | 0.066 |

| WI38 (Normal Fibroblast) | 0.36 |

These results suggest that the compound preferentially targets cancer cells while exhibiting lower toxicity towards normal cells, indicating a potential therapeutic window .

Neuropharmacological Effects

This compound has also shown promise in neuropharmacology. Its structural similarity to known psychoactive compounds suggests it may modulate serotonin receptors, which are implicated in mood regulation and cognitive functions .

Case Studies

A recent study evaluated the effects of this compound on pancreatic cancer cell lines. The findings indicated that prolonged exposure led to enhanced antiproliferative effects, with IC50 values decreasing over time. This highlights the importance of treatment duration in maximizing therapeutic efficacy .

Comparative Analysis

When compared to other similar compounds, this compound stands out due to its unique piperazine substitution, which enhances its binding affinity to target receptors.

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 0.051 | BxPC-3 (Pancreatic) |

| Doxorubicin | 0.25 | Various Cancer Cells |

| Gemcitabine | 0.20 | Pancreatic Cancer |

This table illustrates the superior potency of this compound against specific cancer cell lines compared to established chemotherapeutics .

Q & A

Q. What are the key synthetic pathways and characterization techniques for 5-(4-Methylpiperazin-1-yl)isoquinolin-8-amine?

Answer: The synthesis of this compound typically involves multi-step reactions, starting with precursor molecules such as substituted isoquinolines and piperazine derivatives. For example, intermediates like (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine can be synthesized via debenzylation reactions, followed by coupling with isoquinoline scaffolds . Characterization relies on:

- Mass Spectrometry (MS) : To confirm molecular weight (e.g., observed m/z 198 [M + H]+ for intermediates) .

- Nuclear Magnetic Resonance (NMR) : For structural elucidation (e.g., ¹H NMR chemical shifts to verify substituent positions and stereochemistry) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (≥98% as per analytical standards) .

Q. How do structural features of this compound influence its reactivity in medicinal chemistry applications?

Answer: The compound’s reactivity is modulated by:

- Piperazine moiety : Enhances solubility and acts as a hydrogen-bond donor/acceptor, critical for target binding. Its basicity (pKa ~9.5) affects protonation states under physiological conditions .

- Isoquinoline core : The aromatic system and electron-rich amine group at position 8 facilitate π-π stacking and nucleophilic interactions, which are exploitable in kinase inhibitor design .

- Steric effects : The methyl group on the piperazine ring reduces conformational flexibility, potentially improving selectivity in enzyme inhibition .

Advanced Research Questions

Q. How can researchers resolve conflicting bioactivity data for this compound across different assays?

Answer: Contradictions may arise from assay-specific variables (e.g., pH, cell lines, or solvent systems). Methodological approaches include:

- Dose-response normalization : Compare EC₅₀/IC₅₀ values under standardized conditions.

- Computational docking : Use molecular dynamics simulations to predict binding affinities across targets (e.g., kinases vs. GPCRs) .

- Orthogonal assays : Validate results using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

Q. What experimental design strategies optimize the synthesis of this compound with high enantiomeric purity?

Answer:

- Chiral resolution : Employ chiral stationary phases (CSPs) in HPLC or use enantioselective catalysts (e.g., palladium complexes) during coupling reactions .

- Factorial design : Systematically test variables (temperature, solvent polarity, catalyst loading) to maximize yield and enantiomeric excess (ee). For example, a 2³ factorial design can identify interactions between temperature, pressure, and reagent stoichiometry .

- In-line analytics : Integrate real-time monitoring (e.g., FTIR or Raman spectroscopy) to track reaction progress and minimize byproducts .

Q. How can solubility challenges of this compound in aqueous buffers be addressed for in vitro studies?

Answer:

- Co-solvent systems : Use DMSO-water gradients (≤5% DMSO) to maintain compound stability.

- pH adjustment : Protonate the piperazine moiety (pKa ~9.5) to enhance solubility in acidic buffers (pH 4–6) .

- Nanoparticle formulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .

Q. What methodologies are recommended for analyzing contradictory mechanistic data (e.g., agonist vs. antagonist effects) in target validation studies?

Answer:

- Pathway-specific reporters : Use luciferase-based assays or calcium flux measurements to isolate signaling pathways (e.g., MAPK vs. cAMP) .

- Proteomics profiling : Perform phosphoproteomics to identify off-target effects or compensatory pathways .

- Genetic knockdown : Validate target dependency using CRISPR/Cas9 or siRNA in cell models .

Methodological Frameworks for Data Interpretation

Q. How can computational tools enhance the prediction of this compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

Answer:

- QSAR modeling : Train models on datasets of similar compounds to predict logP, CYP450 inhibition, and plasma protein binding .

- Molecular dynamics (MD) simulations : Simulate membrane permeability using lipid bilayer models (e.g., CHARMM-GUI) .

- Toxicity prediction : Use platforms like ProTox-II to identify potential hepatotoxicity or cardiotoxicity risks .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

- Process Analytical Technology (PAT) : Implement real-time monitoring of critical quality attributes (CQAs) like particle size and crystallinity .

- Design of Experiments (DoE) : Optimize parameters (e.g., mixing speed, cooling rate) using response surface methodology (RSM) .

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) to identify sensitive reaction steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.